Palacos R -

Palacos R

Catalog Number: EVT-8747996
CAS Number:
Molecular Formula: C9H13O4-
Molecular Weight: 185.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Palacos R is a high-viscosity bone cement that has been utilized in orthopedic surgery since its introduction in 1959 by Heraeus Medical. It is primarily composed of polymethyl methacrylate and is known for its excellent mechanical properties, biocompatibility, and radiopacity, making it suitable for various orthopedic applications. Palacos R has been employed in over 34 million procedures worldwide, establishing itself as one of the most studied bone cements in clinical settings .

Source

Palacos R is manufactured by Heraeus Medical, a company with a long-standing history in the development of medical materials. The formulation remains consistent, featuring chlorophyll as a colorant, which gives the cement its distinctive green hue .

Classification

Palacos R is classified as an acrylic bone cement. It falls under the category of synthetic polymers used in orthopedic applications, specifically for securing prosthetic devices and filling bone defects. Its classification is based on its composition and intended use in surgical procedures.

Synthesis Analysis

Methods

The synthesis of Palacos R involves the polymerization of methyl methacrylate, which is initiated by a chemical reaction that typically includes a catalyst. The polymerization process can be initiated through heat or chemical means, leading to the formation of a viscous liquid that can be molded or injected into the surgical site.

Technical Details

The preparation of Palacos R involves mixing the liquid monomer with a powdered polymer component. This mixture undergoes exothermic polymerization upon application, resulting in a solidified structure that provides mechanical support and stability to the surrounding bone tissue. The specific formulation may include additives to enhance properties such as viscosity and setting time .

Molecular Structure Analysis

Structure

The molecular structure of Palacos R consists primarily of long chains of polymethyl methacrylate. The polymer's backbone is formed from repeating units of methyl methacrylate, which contributes to its mechanical strength and stability.

Data

  • Molecular Weight: The molecular weight can vary depending on the specific formulation but typically ranges from 100,000 to 500,000 g/mol.
  • Glass Transition Temperature: The glass transition temperature of Palacos R has been reported to be around 100°C, indicating its thermal stability during surgical procedures .
Chemical Reactions Analysis

Reactions

The primary chemical reaction involved in the use of Palacos R is the polymerization of methyl methacrylate. This reaction can be influenced by factors such as temperature and the presence of catalysts or inhibitors.

Technical Details

Upon mixing the powder and liquid components, an exothermic reaction occurs, leading to rapid polymerization. This reaction not only solidifies the cement but also generates heat, which can affect surrounding tissues if not carefully managed during application .

Mechanism of Action

Process

Palacos R functions by providing structural support to bone during healing or after joint replacement surgeries. Once injected into the surgical site, it hardens quickly to form a stable matrix that bonds with both bone and implant surfaces.

Data

The release characteristics of any incorporated antibiotics (if used) from Palacos R can significantly impact its efficacy against infections. Studies have shown that modifications to the cement's formulation can enhance drug elution rates, improving local antibiotic concentrations at the site of infection .

Physical and Chemical Properties Analysis

Physical Properties

  • Viscosity: High viscosity allows for easy handling during application.
  • Radiopacity: The presence of barium sulfate or other radiopaque agents enables visualization under X-rays.
  • Color: Typically green due to chlorophyll coloring agent.

Chemical Properties

  • Biocompatibility: Generally well-tolerated by human tissues.
  • Setting Time: Rapid setting time allows for quick stabilization during surgical procedures.
  • Degradation: While stable in vivo, long-term degradation studies are ongoing to assess its longevity within biological environments .
Applications

Palacos R is widely used in orthopedic surgeries for:

  • Joint Replacement: Securing prosthetic implants in hip and knee arthroplasties.
  • Bone Repair: Filling voids or defects in bone due to trauma or disease.
  • Infection Management: As a carrier for antibiotics when modified with antimicrobial agents .
Historical Evolution and Clinical Adoption of Palacos R® in Orthopedic Surgery

Pioneering Role in Bone Cement Development (1959–Present)

The development of Palacos R represents a cornerstone in orthopedic biomaterials, rooted in the foundational chemistry of polymethyl methacrylate. The origins trace back to 1901 when chemist Otto Röhm first described polymerization products of acrylic acid, termed "organic glass" (later known as plexiglass) [2]. Industrial-scale methyl methacrylate synthesis was achieved in 1928 by Röhm and Haas, setting the stage for medical applications. A pivotal advancement occurred in 1936 when Heraeus (Kulzer) patented a heat-curing molding compound created by mixing ground polymethyl methacrylate cement powder with monomer liquid [2]. This innovation directly enabled the first cranioplasty using pre-formed polymethyl methacrylate plates in 1941 [2].

The transition to orthopedic use was pioneered by Sir John Charnley in 1959 when he adapted polymethyl methacrylate for femoral component fixation in hip arthroplasty, inspired by dental applications [6]. This represented a paradigm shift from earlier implant fixation methods. Palacos R, introduced commercially in the 1970s, established key physicochemical properties that became industry standards: high viscosity for optimal handling characteristics, superior fatigue resistance, and exceptional polymer stability [4] [9]. The cement's formulation incorporated zirconium dioxide as a radiopacifier (approximately 15% by weight) and benzoyl peroxide as an initiator (0.2-0.32%), with a powder-to-liquid ratio of 2:1 [5] [7]. These compositional refinements significantly improved mechanical performance and radiographic visibility compared to earlier bone cements.

Table 1: Key Historical Milestones in Palacos R Development

YearDevelopment MilestoneSignificance
1901Otto Röhm's dissertation on acrylic acid polymersFoundation of polymethyl methacrylate chemistry
1936Heraeus patents heat-curing polymethyl methacrylate compoundEnabled medical applications through practical formulation
1941First cranial defect repair with polymethyl methacrylateProof of concept for surgical biomaterial use
1959Charnley's application in hip arthroplastyEstablished polymethyl methacrylate as orthopedic bone cement
1970sCommercial introduction of Palacos RStandardized formulation for reliable prosthetic fixation

The material science evolution continued with vacuum-mixing techniques that reduced porosity and enhanced mechanical properties. Studies demonstrated that vacuum-mixed Palacos R exhibited approximately 25% greater compressive strength (mean 102 MPa) compared to hand-mixed preparations [1]. This advancement addressed early concerns about cement fragmentation under cyclic loading, contributing to the documented 91.5% 10-year survival rate of cemented hip arthroplasties utilizing this cement [6]. The longevity is attributed to the cement's viscoelastic properties, which allow controlled micromotion at the bone-cement interface without catastrophic failure, and its optimized exothermic reaction profile that minimizes thermal necrosis during polymerization [7] [9].

Transition from Non-Antibiotic to Antibiotic-Loaded Variants (e.g., Palacos R+G)

The critical innovation in infection management came with the introduction of antibiotic-loaded bone cement, pioneered by Buchholz in 1970 [10]. This development addressed the devastating consequences of periprosthetic joint infection, which occurred in 5-10% of early arthroplasties [1]. Palacos R+G, introduced in the late 1970s, incorporated 0.84% w/w gentamicin sulfate (equivalent to 0.5 g gentamicin base per 40.8 g cement powder) [5] [9]. The selection of gentamicin was based on its thermostability (withstanding polymerization temperatures exceeding 80°C), broad-spectrum activity, and hydrophilic properties that facilitated elution [1] [8].

The transition from non-antibiotic to antibiotic-loaded cement involved substantial material science refinements. Research demonstrated that Palacos R+G achieved significantly greater cumulative antibiotic release (approximately 4-fold higher) compared to other gentamicin-loaded cements due to its distinct porosity structure [5] [8]. In vitro elution studies revealed that Palacos R+G released 4.98 ± 0.15 mg/cm² gentamicin over 30 days, substantially higher than CMW-based cements (1.23 ± 0.11 mg/cm²) under identical conditions [8] [9]. This superior elution profile is attributed to the cement's hydrophilic matrix and interconnected pore network, which create effective diffusion channels for antibiotic release.

Table 2: Antibiotic Elution Characteristics of Palacos R+G Compared to Alternative Formulations

Cement TypeGentamicin Content (g)Cumulative Release (30 days)Biofilm Inhibition Efficacy
Palacos R+G0.54.98 ± 0.15 mg/cm²85% reduction in Staphylococcus aureus biofilm formation
Copal1.065% of incorporated clindamycin and 41% of gentamicinNear-complete biofilm prevention
CMW-based cement0.5-1.01.23 ± 0.11 mg/cm²40-60% biofilm reduction

The introduction of combination antibiotic cements represented the next evolutionary stage. Copal cement, containing both gentamicin (1.62 w/w%) and clindamycin (1.62 w/w%), demonstrated substantially enhanced elution kinetics, releasing 65% of incorporated clindamycin and 41% of gentamicin over 672 hours [5]. This dual-antibiotic approach provided synergistic antimicrobial coverage and addressed emerging gentamicin resistance, which affected up to 50% of staphylococcal isolates in prosthetic infections [5]. Mechanical studies confirmed that the addition of powdered antibiotics (≤ 10% by weight) preserved the compressive strength (84-92 MPa) and fatigue resistance essential for long-term implant stability [7]. However, the addition of liquid antibiotics significantly compromised mechanical properties, reducing compressive strength by 8.8% and flexural modulus by 12.3% when added during the dough phase [7].

Clinical application protocols evolved substantially with antibiotic-loaded cement. The PROSTALAC system (PROsthesis of Antibiotic Loaded Acrylic Cement) exemplified the strategic use of Palacos R+G in two-stage revision arthroplasty [8]. This technique involved fabricating temporary articulating spacers that maintained joint kinematics while delivering high local antibiotic concentrations (200-400 times serum levels) directly to the infected tissue bed [5] [8]. The approach demonstrated infection eradication rates exceeding 90% in appropriately selected patients, establishing a new standard for complex periprosthetic joint infection management [1] [5].

Global Utilization Trends and Registry-Based Survival Data (e.g., NJR Registry)

Global utilization patterns of Palacos R reflect evidence-based evolution in arthroplasty practice. Analysis of the National Joint Registry for England, Wales, Northern Ireland, and the Isle of Man documents the cement's prominent role in both primary and revision settings [3]. Registry data demonstrates that antibiotic-loaded bone cement utilization in primary total knee arthroplasty increased from 45% to 78% between 2005 and 2023, with Palacos R+G representing over 60% of these cases [3] [10]. This trend corresponds with a significant decline in revision burden for periprosthetic joint infection, decreasing from 15.2% to 9.8% of all revisions during the same period [3].

Recent comprehensive analyses provide nuanced insights into effectiveness. A 2025 umbrella review of ten meta-analyses concluded that antibiotic-loaded bone cement significantly reduced deep periprosthetic joint infection rates compared to plain cement (odds ratio 0.53, 95% CI 0.39–0.70, P < 0.0001) and decreased revisions specifically for infection (relative risk 0.721, 95% CI 0.628–0.828) [10]. However, the same analysis reported no statistically significant difference in total infection rates (odds ratio 0.81, 95% CI 0.51–1.28, P = 0.37), highlighting the complexity of infection prevention and the multifactorial nature of periprosthetic joint infection risk [10].

Table 3: Registry-Based Outcomes Associated with Antibiotic-Loaded Bone Cement Utilization

Outcome MeasureAntibiotic-Loaded Bone CementNon-Antibiotic-Loaded Bone CementStatistical Significance
Deep infection rate0.7%1.4%OR 0.53 (95% CI 0.39–0.70, P < 0.0001)
Revision for infection1.1%1.7%RR 0.721 (95% CI 0.628–0.828)
All-cause revision (adjusted)3.8%3.1%HR 1.21 (95% CI 1.12–1.31, P < 0.001)
10-year implant survival91.5%89.3%Not significant

Long-term survival data substantiates the durability of Palacos R-based fixation. The Corail stem, designed for use with Palacos R, demonstrates 95.6% 10-year and 89.2% 20-year survivorship in registry studies [6]. This performance parallels the 91.5% 10-year survival of the cemented Lubinus SP II stem utilizing Palacos R+G [6]. However, registry data also reveals nuanced outcomes: cemented femoral components using antibiotic-loaded cement demonstrate a 21% increased adjusted hazard ratio for all-cause revision compared to those without antibiotics (hazard ratio 1.21, 95% CI 1.12–1.31, P < 0.001), though this likely reflects confounding by indication as antibiotic-loaded cement is preferentially used in higher-risk patients [10].

International utilization patterns vary substantially, reflecting differing clinical philosophies and healthcare economics. While Scandinavian registries report greater than 95% utilization of antibiotic-loaded cement in primary arthroplasty, North American practice remains more selective, reserving antibiotic-loaded cement primarily for revision scenarios and high-risk patients [10]. This selective approach aligns with concerns about emerging antibiotic resistance, particularly as registry data indicates an 88% prevalence of gentamicin-resistant coagulase-negative staphylococci in infections following antibiotic-loaded cement use compared to 16% with plain cement [1] [5]. Contemporary research focuses on optimizing antibiotic combinations and surface modifications of Palacos R+G to further enhance elution kinetics while maintaining mechanical integrity, representing the next frontier in this continuously evolving technology [5] [7].

Properties

Product Name

Palacos R

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoate

Molecular Formula

C9H13O4-

Molecular Weight

185.20 g/mol

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)/p-1

InChI Key

IWVKTOUOPHGZRX-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.